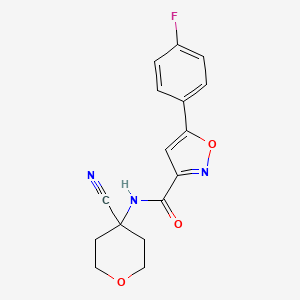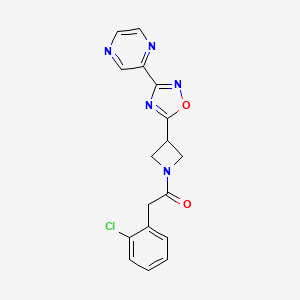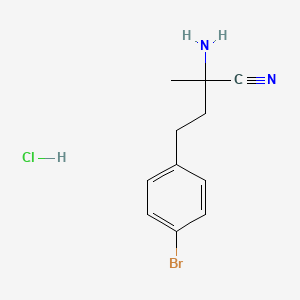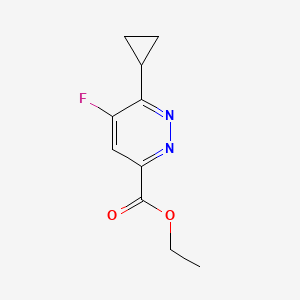![molecular formula C23H32N6O4 B2829997 2-(2-(tert-butylamino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105219-49-5](/img/structure/B2829997.png)
2-(2-(tert-butylamino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline and triazoloquinazoline derivatives are classes of compounds that have drawn attention due to their significant biological activities . They belong to the N-containing heterocyclic compounds . Researchers have determined many therapeutic activities of these derivatives, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods, which are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, Aza-Diels-Alder reaction containing the coupling of imine and electron-rich alkene gradually became a powerful tool for the synthesis of quinazoline derivatives .Molecular Structure Analysis
The molecular structure of quinazoline and triazoloquinazoline derivatives can be confirmed by different spectral data and elemental analyses . For example, the 1H NMR spectra of these compounds can reveal singlet signals corresponding to NH proton next to the quinoxaline ring and triplet signals for CH2 proton of the isoxazole ring .Chemical Reactions Analysis
Quinazoline and triazoloquinazoline derivatives can undergo various chemical reactions. For instance, they can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Physical And Chemical Properties Analysis
The physical and chemical properties of these derivatives can be predicted using software like ACD Labs . These properties can help to evaluate and predict the likely behaviors of the prepared compounds for future in vitro and in vivo studies .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of related compounds often involves reactions of specific amides and isocyanates, leading to various heterocyclic structures. For instance, Chern et al. (1988) detailed the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one from anthranilamide and isocyanates, demonstrating a method for constructing complex heterocycles relevant to your compound of interest (Chern et al., 1988).
Biological Activity and Applications
The exploration of [1,2,4]triazoloquinazoline derivatives, similar in structure to your compound, has shown a range of potential biological activities. Gadhave and Kuchekar (2020) synthesized a series of N-(benzo[d]thiazol-2-yl)-[1,2,4]triazolo[4,3-c]quinazoline-5-carboxamide derivatives, revealing their promising antioxidant and antibacterial properties, suggesting potential areas of application for compounds with similar structures (Gadhave & Kuchekar, 2020).
Computer-Aided Drug Design and Prediction
The computer-aided prediction of biological activity for similar compounds has been utilized to identify potential therapeutic applications. Danylchenko et al. (2016) used software to predict the biological activity spectrum and acute toxicity of triazoloquinazoline derivatives, identifying compounds with potential for treating male reproductive and erectile dysfunction, showcasing the role of computational tools in guiding the development of new therapeutics based on chemical structures akin to your compound of interest (Danylchenko et al., 2016).
Structural Modifications and Activity
Research has also focused on the synthesis and evaluation of structural analogs to enhance biological activity. The synthesis and biological evaluation of novel benzothiazole-based triazoloquinazoline derivatives by Gadhave and Kuchekar (2020) illustrate the process of structural modification to discover compounds with enhanced antibacterial and antioxidant activities, suggesting a pathway for modifying your compound to achieve desired properties (Gadhave & Kuchekar, 2020).
Mécanisme D'action
The mechanism of action of these derivatives can vary depending on their structure and the biological target. For example, some derivatives have been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival Bcl-2 protein .
Safety and Hazards
Orientations Futures
The potential applications of quinazoline and triazoloquinazoline derivatives in fields of biology, pesticides, and medicine have been explored . Future research could focus on synthesizing a variety of these compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
Propriétés
IUPAC Name |
2-[2-(tert-butylamino)-2-oxoethyl]-4-(2-methylpropyl)-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4/c1-13(2)11-27-20(32)16-9-8-15(19(31)24-14(3)4)10-17(16)29-21(27)26-28(22(29)33)12-18(30)25-23(5,6)7/h8-10,13-14H,11-12H2,1-7H3,(H,24,31)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHQFYNUPJWWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN(C3=O)CC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(tert-butylamino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829915.png)
![N-(2,4-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2829916.png)

![N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]prop-2-enamide](/img/structure/B2829919.png)


![2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B2829927.png)

![4-Bromo-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2829929.png)
![2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2829930.png)

![N-ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2829935.png)
